N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide typically involves the reaction of 3-phenyl-indene-2-ethylamine with dimethylamine in the presence of a hydrobromic acid catalyst . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions . The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine-d5 hydrobromide: A labeled analogue used in metabolic research and environmental studies.
Dimethindene: A related compound with similar structural features and applications.
Uniqueness
N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Properties
IUPAC Name |
N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIHTOPQIWGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943093 |
Source
|
Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-65-2 |
Source
|
Record name | Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.